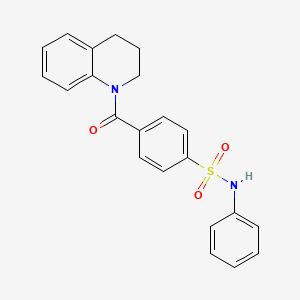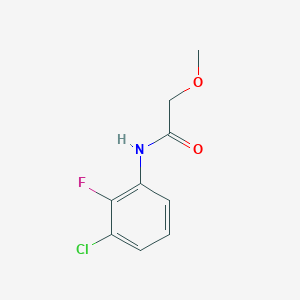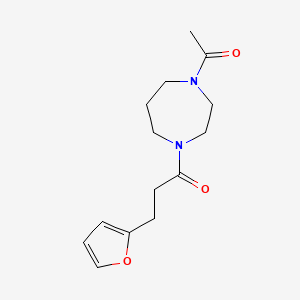
1-Benzyl-3-phenylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-phenylpyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPPC and belongs to the class of pyrazole derivatives. BPPC has been studied extensively for its unique properties and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of BPCC is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the disruption of various cellular processes, resulting in the biological effects observed.
Biochemical and Physiological Effects:
BPCC has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as cancer cells. BPCC has also been found to have anti-inflammatory properties and to reduce oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
BPCC has several advantages for use in lab experiments. It is relatively easy to synthesize, and its biological activity can be easily measured using various assays. However, BPCC has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of BPCC. One potential area of research is the development of new derivatives with enhanced biological activity. Another area of research is the investigation of the potential use of BPCC in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the mechanism of action of BPCC needs to be further elucidated to better understand its biological effects.
In conclusion, BPCC is a promising compound with potential applications in various fields of scientific research. Its unique properties and biological activity make it an interesting subject for further study.
Méthodes De Synthèse
The synthesis of BPPC involves the reaction between benzylamine and phenylhydrazine in the presence of acetic anhydride. This reaction results in the formation of 1-benzyl-3-phenylpyrazole-4-carboxylic acid, which is then converted to BPCC by the reaction with thionyl chloride and ammonia.
Applications De Recherche Scientifique
BPCC has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including antimicrobial, antifungal, and anticancer properties. BPCC has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-benzyl-3-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-17(21)15-12-20(11-13-7-3-1-4-8-13)19-16(15)14-9-5-2-6-10-14/h1-10,12H,11H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTIYIQXQBBXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-phenylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 5-[(4-methoxyphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7547459.png)
![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1,2,4-benzotriazine-3-carboxamide](/img/structure/B7547463.png)

![[1-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7547482.png)



![4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one](/img/structure/B7547510.png)
![methyl 4-[[(1S)-1-(1-benzofuran-2-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7547520.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7547528.png)


![N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B7547570.png)